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  • Product: 2,3-Dihydrofuro[3,2-b]pyridin-5-amine

Core Science & Biosynthesis

Foundational

2,3-Dihydrofuro[3,2-b]pyridin-5-amine: Structural Analysis, Physical Properties, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic modulation of a molecule's lipophilicity and conformational rigidity is paramount for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic modulation of a molecule's lipophilicity and conformational rigidity is paramount for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS: 95837-11-9) has emerged as a highly versatile bicyclic building block in medicinal chemistry[]. By fusing a dihydrofuran ring to a pyridine core, this scaffold effectively lowers the overall lipophilicity (LogP) compared to traditional carbocyclic analogs (such as indene derivatives) while providing an exocyclic amine handle for further synthetic elaboration[2].

This technical guide provides an in-depth analysis of its chemical properties, mechanistic reactivity, and validated experimental protocols for synthesizing advanced tricyclic therapeutics, including Melatonin Receptor (MT1/MT2) agonists and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

Chemical Structure & Physical Properties

The architecture of 2,3-dihydrofuro[3,2-b]pyridin-5-amine is characterized by an electron-rich heteroaromatic system. The oxygen atom in the five-membered dihydrofuran ring donates electron density into the fused pyridine system via resonance, while the amino group at the 5-position acts as a strong activating group. This dual-electronic enrichment makes the pyridine nitrogen highly susceptible to electrophilic attack and subsequent cyclization reactions.

Quantitative Data Summary
PropertyValue
IUPAC Name 2,3-Dihydrofuro[3,2-b]pyridin-5-amine
CAS Number 95837-11-9
Molecular Formula C7H8N2O[]
Molecular Weight 136.15 g/mol []
Melting Point 129 – 131 °C (crystallized from hexane)[3]
Topological Polar Surface Area (TPSA) 48.14 Ų[3]
LogP 1.18[3]
Canonical SMILES C1COC2=C1N=C(C=C2)N[]

Mechanistic Reactivity & Synthetic Workflow

The primary utility of 2,3-dihydrofuro[3,2-b]pyridin-5-amine lies in its ability to serve as a precursor for complex tricyclic scaffolds, such as 1,2-dihydrofuro[2,3-e]imidazo[1,2-a]pyridines[4]. The exocyclic amine acts as the initial nucleophile in coupling reactions with α-haloketones (e.g., α-bromoacetophenone). Following the initial alkylation, the proximity of the pyridine nitrogen facilitates an intramolecular cyclization, forming the fused imidazole ring.

SynthWorkflow A 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS: 95837-11-9) B α-Bromoacetophenone + p-TsOH (Toluene, Reflux) A->B Coupling C Imidazo[1,2-a]pyridine Derivative B->C Cyclization D Mannich Reaction + Cyanation C->D Side-chain Intro E Tricyclic MT1/MT2 Ligand (Target Compound) D->E Hydrogenation & Acetylation

Fig 1: Synthetic workflow for tricyclic MT1/MT2 ligands from the dihydrofuro-pyridine core.

Validated Experimental Protocol: Tricyclic Core Assembly

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a 1,2-dihydrofuro[2,3-e]imidazo[1,2-a]pyridine derivative using 2,3-dihydrofuro[3,2-b]pyridin-5-amine. This methodology is designed as a self-validating system, incorporating specific causal reasoning for reagent selection[4].

Step-by-Step Methodology

1. Reagent Preparation & Initiation:

  • Action: In a dry, round-bottom flask, combine 2,3-dihydrofuro[3,2-b]pyridin-5-amine (500 mg, 3.67 mmol), 2-bromo-1-phenylethanone (1.10 g, 5.51 mmol), and p-toluenesulfonic acid (p-TsOH) monohydrate (70 mg, 0.37 mmol) in anhydrous toluene (30 mL)[4].

  • Causality: p-TsOH acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the α-bromoacetophenone, significantly increasing its electrophilicity and lowering the activation energy required for the initial nucleophilic attack by the exocyclic amine.

2. Reflux & Cyclization:

  • Action: Equip the flask with a Dean-Stark trap and reflux condenser. Stir the mixture vigorously at reflux (approx. 110 °C) for 12 hours[4].

  • Causality: Toluene is selected because its boiling point provides the optimal thermal energy to drive the endothermic intramolecular cyclization step. The Dean-Stark apparatus allows for the azeotropic removal of water generated during the condensation, pushing the reaction equilibrium forward according to Le Chatelier's principle.

3. Quenching & Neutralization:

  • Action: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the aqueous phase reaches a pH of ~8[4].

  • Causality: Neutralization is critical. It quenches the p-TsOH catalyst and neutralizes the hydrobromic acid (HBr) byproduct. If left acidic, the newly formed imidazo[1,2-a]pyridine core (which is basic) would protonate and partition into the aqueous layer during extraction, drastically reducing the yield.

4. Extraction & Purification:

  • Action: Extract the biphasic mixture with Ethyl Acetate (EtOAc) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure[4]. Purify via silica gel column chromatography.

  • Validation: Monitor the fractions via LC-MS to confirm the mass of the target tricyclic derivative. The expected yield is approximately 47%[4].

Applications in Advanced Therapeutics

Melatonin Receptor (MT1/MT2) Agonists

In the development of sleep-promoting agents, high lipophilicity often leads to poor metabolic stability and off-target toxicity. By replacing a highly lipophilic indene core with the imidazo[1,2-a]pyridine core derived from 2,3-dihydrofuro[3,2-b]pyridin-5-amine, researchers successfully lowered the Log D of the resulting MT1/MT2 ligands[2]. This structural optimization resulted in compounds with excellent metabolic stability against human hepatic microsomes (3 μL/min/mg) and superior blood-brain barrier (BBB) penetration, achieving an oral bioavailability of 19.7% in rat models[5].

HPK1 (MAP4K1) Inhibitors in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) is a critical negative regulator of T-cell and B-cell receptor signaling[6]. Upon immune cell activation, HPK1 phosphorylates adapter proteins like BLNK and SLP-76, which blocks downstream signal transmission and suppresses immune cell proliferation[7].

2,3-Dihydrofuro[3,2-b]pyridin-5-amine is utilized as a foundational building block to synthesize fused bicyclic pyrrolinone compounds[6]. These derivatives act as potent, selective inhibitors of the HPK1 ATP-binding pocket. By inhibiting HPK1, these compounds disrupt the negative feedback loop, thereby enhancing anti-tumor immunity—a highly sought-after mechanism in modern cancer immunotherapy[7].

HPK1Pathway TCR T-Cell / B-Cell Receptor (TCR / BCR) HPK1 HPK1 (MAP4K1) Kinase TCR->HPK1 Activation BLNK BLNK / SLP-76 Adapter Proteins HPK1->BLNK Phosphorylation Response Immune Cell Suppression BLNK->Response Negative Feedback Inhibitor Dihydrofuro-pyridine Derived Inhibitor Inhibitor->HPK1 Targeted Inhibition

Fig 2: Mechanism of HPK1 inhibition by dihydrofuro-pyridine derivatives in immune cells.

References

  • BOC Sciences: "CAS 95837-11-9 (2,3-dihydrofuro[3,2-b]pyridin-5-amine)
  • Journal of Medicinal Chemistry - ACS Publications: "Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2)
  • LookChem: "CAS No.
  • Source: epo.

Sources

Exploratory

Preamble: Unraveling the Therapeutic Potential of a Novel Heterocycle

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a comprehensive exploration into the in vitro mechanism of action of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine. The dihydrofuropyridine scaffold is an emerging area of medicinal chemistry, with derivatives showing promise in modulating key biological pathways. While direct, extensive research on this specific amine is nascent, by examining the activities of structurally related compounds, we can construct a robust, testable hypothesis regarding its primary biological target and downstream effects. This document serves as both a summary of current understanding and a practical guide for its in vitro validation.

Our investigation points towards a compelling hypothesis: 2,3-Dihydrofuro[3,2-b]pyridin-5-amine likely functions as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) , a critical node in the innate immune signaling cascade. This guide will be anchored in this primary hypothesis, while also acknowledging other potential mechanisms suggested by the broader family of furopyridine derivatives.

Part 1: The Primary Hypothesis - Inhibition of the IRAK4 Signaling Pathway

The Central Role of IRAK4 in Immunity and Inflammation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] As a key regulator of the innate immune response, its activation leads to the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines.[1] Dysregulation of the IRAK4 pathway is implicated in a multitude of inflammatory and autoimmune diseases, making it a highly attractive therapeutic target.

Proposed Mechanism of Action of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine

We postulate that 2,3-Dihydrofuro[3,2-b]pyridin-5-amine acts as an ATP-competitive inhibitor of the IRAK4 kinase domain. By occupying the ATP-binding pocket, the compound prevents the phosphorylation and subsequent activation of IRAK4. This abrogation of IRAK4 activity would, in turn, suppress the downstream signaling cascades, leading to a reduction in the inflammatory response.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of inhibition within the IRAK4 signaling cascade.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Compound 2,3-Dihydrofuro[3,2-b]pyridin-5-amine Compound->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Transcription Pro-inflammatory Gene Transcription NFkB->Transcription MAPK->Transcription Ligand LPS / IL-1 Ligand->TLR_IL1R

Caption: Proposed inhibition of the IRAK4 signaling pathway.

Part 2: In Vitro Validation Workflow

To rigorously test our hypothesis, a multi-step in vitro experimental plan is essential. This workflow is designed to be a self-validating system, where each stage provides evidence for the next.

Experimental Workflow Overview

Experimental_Workflow A Biochemical Assay: Direct IRAK4 Kinase Inhibition B Cell-Based Assay 1: Cytokine Production in Immune Cells A->B Confirms Cellular Activity C Cell-Based Assay 2: Signaling Pathway Analysis (Western Blot) B->C Elucidates Downstream Effects D Target Engagement Assay: Cellular Thermal Shift Assay (CETSA) C->D Confirms Direct Target Binding in Cells

Caption: A logical workflow for in vitro validation.

Detailed Experimental Protocols
2.2.1. Biochemical Assay: Direct IRAK4 Kinase Inhibition

Causality: The foundational experiment is to determine if 2,3-Dihydrofuro[3,2-b]pyridin-5-amine directly inhibits the enzymatic activity of IRAK4 in a cell-free system. This isolates the interaction between the compound and the kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human IRAK4 enzyme

    • ATP

    • Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein)

    • 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (dissolved in DMSO)

    • Kinase buffer

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

    • Plate reader (luminometer)

  • Procedure:

    • Prepare a serial dilution of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine in kinase buffer.

    • In a 384-well plate, add the IRAK4 enzyme, the kinase substrate, and the serially diluted compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

2.2.2. Cell-Based Assay 1: Cytokine Production in Immune Cells

Causality: This assay bridges the biochemical activity to a physiological response. By measuring the inhibition of pro-inflammatory cytokine production in relevant immune cells, we can confirm the compound's efficacy in a cellular context.

Protocol:

  • Cell Lines:

    • Human peripheral blood mononuclear cells (PBMCs)

    • Mouse bone marrow-derived macrophages (BMDMs)

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine for 1 hour.

    • Stimulate the cells with an IRAK4 pathway agonist, such as lipopolysaccharide (LPS).

    • Incubate for a designated period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Determine the dose-dependent inhibition of cytokine production.

2.2.3. Cell-Based Assay 2: Signaling Pathway Analysis (Western Blot)

Causality: To confirm that the observed reduction in cytokine production is due to the inhibition of the IRAK4 pathway, we will analyze the phosphorylation status of key downstream signaling proteins.

Protocol:

  • Cell Line:

    • A relevant cell line, such as THP-1 monocytes.

  • Procedure:

    • Seed THP-1 cells and treat with 2,3-Dihydrofuro[3,2-b]pyridin-5-amine at various concentrations.

    • Stimulate the cells with LPS for a short period (e.g., 15-30 minutes).

    • Lyse the cells and collect the protein lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of key downstream proteins (e.g., phospho-p38 MAPK, phospho-IκBα).

    • Use corresponding total protein antibodies as loading controls.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Part 3: Quantitative Data Summary and Alternative Mechanisms

Expected Quantitative Outcomes

The following table summarizes the expected outcomes from the proposed in vitro experiments, which would support the hypothesis of IRAK4 inhibition.

Experiment Metric Expected Result for an IRAK4 Inhibitor
IRAK4 Kinase Assay IC₅₀Low nanomolar to micromolar range
Cytokine Production (ELISA) TNF-α and IL-6 levelsDose-dependent decrease in stimulated cells
Signaling Pathway (Western Blot) Phospho-p38, Phospho-IκBαDose-dependent decrease in phosphorylation
Acknowledging Alternative or Off-Target Mechanisms

While IRAK4 inhibition is the primary hypothesis, the dihydrofuropyridine scaffold is versatile. Related structures have shown activity against other targets. It is crucial for a comprehensive in vitro assessment to consider these possibilities:

  • Cholinesterase and Monoamine Oxidase Inhibition: Some furocoumarin derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[2] Standard enzymatic assays for these targets should be considered, especially if the intended therapeutic area is related to neurodegenerative diseases.

  • Nicotinic and Melatonin Receptor Agonism: A bromo-substituted dihydrofuropyridine has been reported to act as an agonist for nicotinic and melatonin receptors.[3] Receptor binding assays could be employed to investigate these potential interactions.

  • Lck Inhibition: Diarylfuro[2,3-b]pyridin-4-amines have been identified as potent inhibitors of the lymphocyte-specific protein tyrosine kinase (Lck).[4] A kinase panel screening could reveal activity against Lck or other kinases.

A broad-based kinase screening panel and a receptor profiling screen would be prudent next steps to fully characterize the selectivity and potential off-target effects of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine.

Conclusion

This technical guide has outlined a scientifically rigorous and logically structured approach to elucidating the in vitro mechanism of action of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine. By focusing on the primary hypothesis of IRAK4 inhibition, supported by the activity of structurally similar compounds, we have provided a clear path for experimental validation. The proposed workflow, from direct biochemical assays to cell-based signaling and functional readouts, is designed to provide a comprehensive and trustworthy assessment of this novel compound's therapeutic potential. The acknowledgment of alternative mechanisms ensures a thorough and unbiased investigation.

References

  • Wang, L. et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115616. [Link]

  • Mali, G. et al. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. ACS Omega, 7(40), 35849–35861. [Link]

  • Conti, P. et al. (2021). In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. Molecules, 26(8), 2298. [Link]

  • Martin, M. W. et al. (2007). Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 17(8), 2299–2304. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,3-Dihydrofuro[3,2-b]pyridin-5-amine as a Privileged Building Block in Organic Synthesis and Drug Discovery

Executive Summary The relentless pursuit of novel pharmacophores in medicinal chemistry relies heavily on versatile, structurally rigid building blocks. 2,3-Dihydrofuro[3,2-b]pyridin-5-amine has emerged as a highly sough...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of novel pharmacophores in medicinal chemistry relies heavily on versatile, structurally rigid building blocks. 2,3-Dihydrofuro[3,2-b]pyridin-5-amine has emerged as a highly sought-after intermediate for the construction of complex polycyclic architectures. As a fused heterocyclic system and a bioisostere to benzofuran and indole, this building block imparts unique electronic properties and a planar geometry to downstream derivatives.

This technical guide explores the utility of 2,3-dihydrofuro[3,2-b]pyridin-5-amine in organic synthesis, specifically detailing its application in the assembly of tricyclic scaffolds targeting melatonin receptors (MT1/MT2), alongside its broader significance in kinase inhibition and Hedgehog (Hh) signaling modulation.

Chemical Profile & Pharmacological Significance

The furo[3,2-b]pyridine core is classified as a "privileged scaffold"[1]. Derivatives synthesized from 2,3-dihydrofuro[3,2-b]pyridin-5-amine have demonstrated profound biological activity across multiple therapeutic areas:

  • Oncology & Neurodegeneration: The scaffold is instrumental in developing highly selective inhibitors for CDC-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), as well as modulators of the Hedgehog signaling pathway via Smoothened (SMO) targeting[1, 3].

  • Sleep Disorders (Chronobiology): It serves as the foundational core for synthesizing 8,9-dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines, which are potent, low-lipophilicity MT1/MT2 receptor agonists [2].

Quantitative Chemical Profile

The foundational properties of the building block are summarized below to guide stoichiometric calculations and handling.

Table 1: Chemical Profile of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine

PropertyValue / Description
Chemical Name 2,3-Dihydrofuro[3,2-b]pyridin-5-amine
CAS Registry Number 95837-11-9
Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Structural Class Fused bicyclic heteroaromatic (4-azabenzofuran derivative)
Key Functional Groups Exocyclic primary amine, dihydrofuran ring, pyridine core

Mechanistic Pathways & Workflow Visualizations

To contextualize the utility of this building block, the following diagrams map both its synthetic trajectory into a tricyclic drug candidate and the subsequent biological signaling pathway of the synthesized ligand.

SynthesisWorkflow SM 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (Building Block) Cond p-TsOH, Toluene, Reflux 12h (Acid-Catalyzed Cyclization) SM->Cond Reagent α-Bromoacetophenone (Electrophile) Reagent->Cond Int Imidazo[1,2-a]pyridine Intermediate (Tricyclic Core) Cond->Int Condensation & Cyclization Deriv Melatonin Receptor Ligand (MT1/MT2 Agonist) Int->Deriv Side-chain Elaboration

Workflow for synthesizing tricyclic melatonin receptor ligands from the furo-pyridine core.

SignalingPathway Ligand Tricyclic Furo-pyridine Derivative (Agonist) Receptor MT1 / MT2 Receptors (GPCRs) Ligand->Receptor Binds & Activates G_protein Gi / Gq Proteins (Signal Transduction) Receptor->G_protein Couples to Effector1 Adenylyl Cyclase Inhibition (Decreased cAMP) G_protein->Effector1 Gi pathway Effector2 Phospholipase C Activation (Increased IP3/DAG) G_protein->Effector2 Gq pathway Outcome Sleep Promotion & Circadian Rhythm Regulation Effector1->Outcome Downstream signaling Effector2->Outcome Downstream signaling

MT1/MT2 receptor signaling pathway modulated by tricyclic furo-pyridine derivatives.

Synthetic Application: Construction of Tricyclic Heterocycles

A hallmark application of 2,3-dihydrofuro[3,2-b]pyridin-5-amine is its transformation into 1,2-dihydrofuro[2,3-e]imidazo[1,2-a]pyridine derivatives. This is achieved via a bimolecular condensation and subsequent intramolecular cyclization with an α-haloketone (e.g., α-bromoacetophenone) [2].

Causality in Experimental Choices
  • Why p-Toluenesulfonic acid (p-TsOH)? The reaction requires a Brønsted acid catalyst to protonate the carbonyl oxygen of the α-bromoacetophenone. This increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the exocyclic primary amine of the building block.

  • Why Toluene at Reflux? Toluene provides a high-boiling, non-polar environment (110 °C). The high thermal energy is necessary to overcome the activation barrier for the subsequent intramolecular cyclization (where the pyridine nitrogen attacks the alkyl bromide moiety). Furthermore, toluene allows for the azeotropic removal of water generated during the initial imine formation, driving the equilibrium forward.

  • Why Saturated NaHCO₃ Workup? The cyclization generates hydrobromic acid (HBr) as a byproduct, and p-TsOH is present as a catalyst. The basic NaHCO₃ wash neutralizes these acids, ensuring the newly formed imidazo[1,2-a]pyridine core remains in its unprotonated, free-base form. This is critical for its efficient partitioning into the organic extraction phase (EtOAc).

Detailed Experimental Protocol

The following self-validating protocol details the synthesis of a tricyclic intermediate from 2,3-dihydrofuro[3,2-b]pyridin-5-amine, adapted from established methodologies for MT1/MT2 ligand discovery [2].

Step-by-Step Methodology:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,3-dihydrofuro[3,2-b]pyridin-5-amine (500 mg, 3.67 mmol) and 2-bromo-1-phenylethanone (1.10 g, 5.51 mmol) in 30 mL of anhydrous toluene.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 70 mg, 0.37 mmol) in a single portion.

    • Self-Validation Check: A slight color shift or temporary dissolution may occur as the acid-base complex forms between the catalyst and the amine.

  • Cyclization (Reflux): Submerge the flask in a pre-heated oil bath and stir the mixture at reflux (110 °C) for 12 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) solvent system. The reaction is deemed complete when the starting amine spot vanishes and a new, lower-Rf spot (the highly conjugated tricyclic product) appears, which will fluoresce intensely under UV light (254 nm).

  • Quenching & Neutralization: Remove the flask from the oil bath and allow it to cool to ambient room temperature. Slowly add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution directly to the flask.

    • Self-Validation Check: Vigorous effervescence (CO₂ gas evolution) will occur. Continue stirring until all bubbling ceases, confirming complete neutralization of the acid catalyst and HBr byproduct.

  • Extraction: Transfer the biphasic mixture to a 125 mL separatory funnel. Extract the aqueous layer with ethyl acetate (EtOAc, 3 × 30 mL).

  • Washing & Drying: Combine the organic extracts and wash with 50 mL of saturated NaCl solution (brine) to remove residual water and inorganic salts. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter out the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue via silica gel column chromatography to yield the pure 1,2-dihydrofuro[2,3-e]imidazo[1,2-a]pyridine derivative.

Data Presentation: Biological Evaluation of Synthesized Derivatives

Once the tricyclic core is established, side-chain elaboration yields potent drug candidates. Table 2 summarizes the pharmacological profile of a highly optimized derivative (Compound 4d) synthesized from this building block [2].

Table 2: Binding Affinities and Pharmacokinetics of Synthesized MT1/MT2 Ligand (Compound 4d)

Pharmacological ParameterValue / Observation
Primary Target MT1 / MT2 Receptors (GPCRs)
MT1 Binding Affinity (Ki) 0.062 nM
MT2 Binding Affinity (Ki) 0.420 nM
Lipophilicity (log D) 1.48 (Optimized for reduced off-target toxicity)
Oral Bioavailability (Rat) 19.7%
Metabolic Stability (Rat Hepatic Microsomes) 16 (μL/min)/mg
Blood-Brain Barrier (BBB) Penetration High (Confirmed via IV administration and brain distribution assays)
In Vivo Efficacy Promoted sleep in freely moving feline models at 0.1 mg/kg

References

  • Title: Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Furo[3,2-b]pyridine: A privileged scaffold for highly selective kinase inhibitors and effective modulators of the hedgehog pathway Source: Angewandte Chemie International Edition (Wiley Online Library) URL: [Link]

Application

HPLC method development for 2,3-Dihydrofuro[3,2-b]pyridin-5-amine analysis

Application Note: HPLC Method Development and Optimization for the Analysis of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine Introduction & Analyte Profiling The Furo[3,2-b]pyridine scaffold is a privileged, rigid, and planar bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Optimization for the Analysis of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine

Introduction & Analyte Profiling

The Furo[3,2-b]pyridine scaffold is a privileged, rigid, and planar bicyclic structure that has gained significant traction in modern drug discovery. Specifically, 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS: 95837-11-9) serves as a critical building block and pharmacophore in the synthesis of potent kinase inhibitors and highly selective melatonin receptor (MT1/MT2) ligands[][2].

From a chromatographic perspective, analyzing low-molecular-weight aminopyridines presents a notorious challenge. As a Senior Application Scientist, I approach this not just as a separation task, but as a physical chemistry problem. The primary amine at the 5-position, coupled with the pyridine nitrogen, renders the molecule highly polar and di-basic[3]. Standard reversed-phase (RP-HPLC) methods often fail, resulting in poor retention and severe peak tailing.

Table 1: Physicochemical Profiling of the Target Analyte

PropertyValue / EstimateChromatographic Implication
Molecular Weight 136.15 g/mol []Elutes early; susceptible to interference from void volume ( t0​ ) disturbances.
LogP ~0.9 (Highly Hydrophilic)[3]Requires highly aqueous mobile phases or polar-embedded stationary phases for adequate retention.
pKa (Basic) ~6.5 – 7.5Exists as a protonated cation at physiological and mid-pH ranges, leading to aggressive ion-exchange interactions with silica.

Chromatographic Challenges & Mechanistic Causality

To develop a robust method, we must first understand the causality behind chromatographic failures associated with basic compounds.

The Silanol Effect (Why Peaks Tail): Peak tailing for basic analytes is rarely a physical system error; it is a chemical interaction problem. High-performance liquid chromatography (HPLC) columns are packed with silica particles. Even in modern, high-purity Type-B silica, residual silanol groups ( −Si−OH ) remain on the surface after C18 end-capping. Silanols are acidic, with a pKa of approximately 3.5 to 4.5. If you run a method at a mid-pH (e.g., pH 5.0–7.0), these silanols deprotonate to form negatively charged species ( −Si−O− ). Simultaneously, the basic aminopyridine (pKa ~7.0) is protonated ( −NH3+​ ). This creates a strong secondary cation-exchange mechanism[4][5]. A fraction of the analyte molecules gets "trapped" by these ionic bonds, delaying their elution and creating a stretched, asymmetrical trailing edge.

The Hydrophilicity Effect (Why Retention is Poor): Because 2,3-Dihydrofuro[3,2-b]pyridin-5-amine is highly polar, it prefers the mobile phase over a highly hydrophobic C18 stationary phase. If forced onto a standard C18 column, it will elute too close to the void volume, risking co-elution with sample solvent fronts or unretained impurities.

Method Development Strategy & Logical Workflow

To counteract these phenomena, our strategy relies on two pillars:

  • Thermodynamic pH Control: We will drop the mobile phase pH to ≤ 2.5. At this highly acidic pH, the surface silanols are fully protonated and neutralized ( −Si−OH ), effectively shutting down the parasitic ion-exchange mechanism[6].

  • Stationary Phase Shielding: We will utilize a Polar-Embedded C18 column. The embedded amide or urea groups create a localized hydration layer that repels basic analytes from the underlying silica surface while enhancing the retention of polar compounds[4].

MethodDev Start Target Analyte: 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (Polar, Basic, MW 136.15) Assess Assess Physicochemical Properties (Basic pKa ~7.0, Low LogP) Start->Assess Path1 Reversed-Phase (RP-HPLC) Assess->Path1 Primary Strategy Path2 HILIC / Mixed-Mode Assess->Path2 If k' < 2.0 in RP RP_pH Low pH (≤ 2.5) Mobile Phase (Protonates & Neutralizes Silanols) Path1->RP_pH HILIC_Cond High Organic (>70% ACN) Ammonium Formate Buffer (pH 3.0) Path2->HILIC_Cond RP_Col Polar-Embedded C18 Column (Enhances Polar Retention & Shields Silica) RP_pH->RP_Col Opt1 Evaluate Peak Symmetry (Tf ≤ 1.5) & Retention Factor (k' ≥ 2.0) RP_Col->Opt1 HILIC_Cond->Opt1

Figure 1: Decision tree for the chromatographic method development of polar basic aminopyridines.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, this protocol is designed as a self-validating system . You must not inject the target analyte until the system proves it is chemically inert via a System Suitability Test (SST).

Phase 1: System Baseline Validation (The SST Protocol)

Objective: Prove the absence of active silanols and verify column integrity before sample analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using ultra-pure phosphoric acid. (The 20 mM concentration provides sufficient ionic strength to mask residual active sites[5]).

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Column Installation: Install a Type-B Polar-Embedded C18 column (150 mm x 4.6 mm, 3 µm). Equilibrate with 95% A / 5% B for 20 column volumes.

  • The Validation Injection: Inject 10 µL of an SST mixture containing 50 µg/mL Uracil (neutral void marker) and 50 µg/mL Amitriptyline (a highly basic, severe tailing probe).

  • Acceptance Criteria (Self-Validation Check):

    • Uracil Retention Factor ( k′ ): Must be > 0. (Validates flow and column equilibration).

    • Amitriptyline USP Tailing Factor ( Tf​ ): Must be ≤ 1.2.

    • Logic Gate: If Amitriptyline tails ( Tf​ > 1.2), the system has active silanols. The method fails validation. Do not proceed. You must replace the column or verify the mobile phase pH meter calibration[4][5].

Phase 2: Analyte Optimization Workflow
  • Sample Preparation: Dissolve 2,3-Dihydrofuro[3,2-b]pyridin-5-amine in 95% Mobile Phase A / 5% Mobile Phase B to a concentration of 100 µg/mL. Never dissolve the sample in 100% organic solvent, as this causes severe peak distortion for early-eluting polar compounds.

  • Isocratic Hold: Run an isocratic method at 95% A / 5% B.

  • Evaluate Retention: Calculate the retention factor ( k′ ). For reliable quantitation, k′ must be ≥ 2.0 to ensure the analyte is fully separated from the void volume suppression zone.

Troubleshooting Peak Tailing

If peak tailing occurs despite the low-pH strategy, follow the logical diagnostic workflow below to identify whether the issue is physical (system-based) or chemical (interaction-based).

Troubleshooting Obs Observation: Peak Tailing (USP Tf > 1.5) Check Are all peaks in the chromatogram tailing? Obs->Check Yes Physical / System Issue (e.g., Column Void, Dead Volume) Check->Yes Yes (Including Neutrals) No Chemical Interaction (Basic Analyte vs. Ionized Silanol) Check->No No (Only Basic Peaks) Sol1 Action 1: Lower Mobile Phase pH to ≤ 3.0 (Neutralizes Si-O- to Si-OH) No->Sol1 Sol2 Action 2: Increase Buffer Concentration (e.g., 20 mM to 50 mM to mask sites) Sol1->Sol2 If tailing persists Sol3 Action 3: Add Competing Base (e.g., 5 mM Triethylamine) Sol2->Sol3 If tailing persists

Figure 2: Logical troubleshooting workflow for diagnosing and resolving basic compound peak tailing.

Optimized Analytical Method Parameters

Based on the physicochemical profile and the self-validating protocols, the following represents the optimized, robust method for 2,3-Dihydrofuro[3,2-b]pyridin-5-amine.

Table 2: Final Optimized HPLC Parameters

ParameterOptimized ConditionScientific Rationale
Column Polar-Embedded C18 (150 x 4.6 mm, 3 µm)Shields residual silanols; retains hydrophilic amines[4].
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5Protonates silanols to prevent ion-exchange tailing[6].
Mobile Phase B AcetonitrileLower viscosity and better UV transparency than Methanol.
Elution Mode Isocratic (95% A : 5% B)Maximizes interaction time with the stationary phase for low LogP compounds.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30 °CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 254 nm / 280 nmCaptures the strong chromophore of the fused pyridine ring.
Expected Tf​ ≤ 1.15Confirms successful suppression of secondary interactions.

References

  • 2,3-Dihydrofuro[3,2-b]pyridin-5-amine | C7H8N2O | CID 15534897 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks Source: LCGC (Chromatography Online) URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

Sources

Method

2,3-Dihydrofuro[3,2-b]pyridin-5-amine application in small molecule drug discovery

Application Note: 2,3-Dihydrofuro[3,2-b]pyridin-5-amine as a Privileged Scaffold in Small Molecule Drug Discovery Introduction & Physicochemical Rationale 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS: 95837-11-9) has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,3-Dihydrofuro[3,2-b]pyridin-5-amine as a Privileged Scaffold in Small Molecule Drug Discovery

Introduction & Physicochemical Rationale

2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS: 95837-11-9) has emerged as a highly versatile, privileged bicyclic building block in contemporary medicinal chemistry[]. As drug discovery paradigms shift toward molecules with higher fraction sp3 (Fsp3) and optimized physicochemical properties, fused dihydrofuran-pyridine systems offer a unique balance of conformational rigidity, metabolic stability, and precise hydrogen-bonding vectors[2].

The incorporation of the 2,3-dihydrofuran ring onto the pyridine core reduces the overall aromaticity of the system compared to fully unsaturated benzofuran or azabenzofuran analogs[3]. This structural modification increases the Fsp3 character, which frequently translates to improved aqueous solubility and reduced off-target lipophilic liabilities[2]. Furthermore, the primary amine at the 5-position serves as a highly reactive synthetic handle for cross-coupling, condensation, and cyclization reactions, enabling the rapid generation of complex tricyclic scaffolds[4].

Key Applications in Target-Directed Drug Discovery

A. Melatonin Receptor (MT1/MT2) Ligands A landmark application of 2,3-dihydrofuro[3,2-b]pyridin-5-amine is its utilization as a core precursor in the discovery of novel tricyclic melatonin receptor agonists[4]. In the pursuit of treating circadian rhythm sleep disorders, researchers synthesized 1,2-dihydrofuro[2,3-e]imidazo[1,2-a]pyridines. The dihydrofuro-pyridine core was strategically chosen to modulate lipophilicity. Decreasing the lipophilicity of the lead compounds was critical to improving in vitro metabolic clearance in rat hepatic microsomes while maintaining high binding affinity for both MT1 and MT2 receptors[4].

B. Kinase Inhibition (CDK2 & PIM) Beyond GPCRs, the furo[3,2-b]pyridine scaffold acts as a critical bioisostere for pyrazolo[1,5-a]pyrimidine in the development of kinase inhibitors[5]. The rigid, planar geometry of the heteroaromatic system allows it to insert deeply into the ATP-binding pocket of kinases like CDK2, while the oxygen atom in the dihydrofuran ring can participate in critical water-mediated hydrogen bond networks, enhancing target residence time[3][5].

Experimental Methodology: Synthesis of Tricyclic Dihydrofuran Derivatives

The following protocol details the synthesis of 1,2-dihydrofuro[2,3-e]imidazo[1,2-a]pyridine derivatives via the condensation of 2,3-dihydrofuro[3,2-b]pyridin-5-amine with α-bromoacetophenone, followed by side-chain elaboration[4].

Scientific Rationale for Reagent Selection:

  • p-Toluenesulfonic acid (p-TsOH): Acts as a Brønsted acid catalyst to activate the carbonyl carbon of the α-bromoacetophenone, facilitating nucleophilic attack by the exocyclic amine, followed by intramolecular cyclization.

  • Raney Cobalt (ODHT-60): Chosen over Raney Nickel or Palladium for the hydrogenation of the nitrile intermediate. Cobalt is highly selective for the reduction of nitriles to primary amines without reducing the sensitive heteroaromatic ring system or causing unwanted secondary amine dimerization[4].

Step-by-Step Protocol:

  • Condensation & Cyclization: Charge a round-bottom flask with 2,3-dihydrofuro[3,2-b]pyridin-5-amine (500 mg, 3.67 mmol), 2-bromo-1-phenylethanone (1.10 g, 5.51 mmol), and p-toluenesulfonic acid monohydrate (70 mg, 0.37 mmol) in anhydrous toluene (30 mL)[4].

  • Reflux: Equip the flask with a Dean-Stark trap to drive the equilibrium forward via water removal. Stir the mixture at reflux for 12 hours. Monitor reaction progress via TLC (EtOAc/Hexane) until the primary amine is consumed[4].

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the p-TsOH. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo[4].

  • Side-Chain Introduction (Mannich & Cyanation): Subject the resulting intermediate to a Mannich reaction, followed by quaternization and nucleophilic substitution with a cyanide source to afford the nitrile intermediate[4].

  • Selective Hydrogenation: Dissolve the nitrile intermediate (e.g., 17 mg, 0.062 mmol) in a 2 M ammonia/Ethanol solution (5 mL). Add Raney cobalt ODHT-60 (500 mg, pre-washed with EtOH). Stir under a hydrogen atmosphere (1 atm) at room temperature for 2.5 hours[4]. Note: The ammonia suppresses the formation of secondary amines.

  • Final Acetylation: Filter the catalyst through a pad of Celite (Caution: Raney Co is pyrophoric). Concentrate the filtrate, dissolve the residue in THF (2 mL), and treat with Triethylamine (17.3 μL, 0.124 mmol) and acetyl chloride (5.3 μL, 0.074 mmol) for 20 minutes at room temperature to yield the final N-acetylated tricyclic ligand[4].

Quantitative Data Presentation

The structural optimization of the dihydrofuro-pyridine core significantly impacts both pharmacodynamics (binding affinity) and pharmacokinetics (metabolic clearance). The table below summarizes the effect of core modifications on these parameters[4].

Compound Core StructureMT1 Binding Affinity (Ki, nM)MT2 Binding Affinity (Ki, nM)Rat Hepatic Clearance (μL/min/mg)Lipophilicity Impact
Phenyl-substituted Indeno-furan0.150.22>300 (High)High
Isopropyl-substituted Indeno-furan0.180.25240 (Moderate)Reduced
8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridine 0.12 0.19 <100 (Favorable) Optimized (Low)

Note: The transition to the 8,9-dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridine core provided the necessary decrease in lipophilicity to achieve favorable in vitro metabolic clearance while preserving single-digit nanomolar potency[4].

Visualizations & Workflows

SynthesisWorkflow A 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (Starting Material) C Condensation & Cyclization A->C B α-Bromoacetophenone + p-TsOH (Toluene, Reflux) B->C D 1,2-Dihydrofuro[2,3-e]imidazo[1,2-a]pyridine (Intermediate) C->D E Mannich Reaction & Cyanide Substitution D->E F Hydrogenation (Raney Co) & Acetylation E->F G Final Tricyclic Ligand (MT1/MT2 Modulator) F->G

Step-by-step synthetic workflow for generating tricyclic MT1/MT2 ligands from the core.

SignalingPathway Ligand Furo-pyridine Derivative (Agonist) Receptor MT1 / MT2 Receptors (GPCRs) Ligand->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Activates AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Lowers PKA Reduced PKA Activity cAMP->PKA Downregulates CREB Altered Gene Transcription (Circadian Rhythm Regulation) PKA->CREB Modulates

Mechanism of action for MT1/MT2 receptor activation by furo-pyridine derivatives.

References

  • Title: CAS 95837-11-9 (2,3-dihydrofuro[3,2-b]pyridin-5-amine)
  • Title: Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2)
  • Title: Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs)
  • Source: benchchem.
  • Source: muni.

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of Furo-Pyridines to 2,3-Dihydrofuro[3,2-b]pyridin-5-amine

Executive Summary & Mechanistic Rationale The 2,3-dihydrofuro[3,2-b]pyridine scaffold is a highly valued pharmacophore in modern drug discovery. It serves as a less lipophilic bioisostere for indoles and benzofurans, exh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2,3-dihydrofuro[3,2-b]pyridine scaffold is a highly valued pharmacophore in modern drug discovery. It serves as a less lipophilic bioisostere for indoles and benzofurans, exhibiting excellent blood-brain barrier (BBB) penetration and favorable ADME profiles. This core is prominently featured in the synthesis of melatonin (MT1/MT2) receptor ligands () and hematopoietic progenitor kinase 1 (HPK1) inhibitors for oncology ().

Synthesizing 2,3-dihydrofuro[3,2-b]pyridin-5-amine requires the chemoselective reduction of the furan ring within a furo[3,2-b]pyridine precursor (or the simultaneous reduction of a 5-nitrofuro[3,2-b]pyridine). The causality behind the experimental design relies on the inherent electronic differences between the fused rings. The furan ring is electron-rich and possesses diene-like character, making it highly susceptible to catalytic hydrogenation. Conversely, the fused pyridine ring is strongly aromatic and electron-deficient, rendering it resistant to reduction under mild conditions. By utilizing Palladium on Carbon (Pd/C) at moderate hydrogen pressures (1–3 atm), researchers can achieve complete saturation of the furan ring (and reduction of any nitro groups to amines) without over-reducing the pyridine core ().

Workflow & Pathway Visualization

G Start Furo[3,2-b]pyridin-5-amine (or 5-Nitro precursor) Conditions H2 Gas (45 psi) 10% Pd/C Catalyst EtOH, 25°C Start->Conditions Reagents mixed under inert atm Intermediate Pd Surface Adsorption & Chemoselective H-Transfer Conditions->Intermediate Heterogeneous Catalysis Reduction Furan Ring Saturation (Pyridine Intact) Intermediate->Reduction Regioselective Reduction Product 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (Target Scaffold) Reduction->Product Filtration & Isolation

Figure 1: Catalytic hydrogenation pathway to 2,3-dihydrofuro[3,2-b]pyridin-5-amine via Pd/C.

Experimental Protocol: Self-Validating Hydrogenation System

This protocol is designed as a self-validating system, incorporating critical Quality Assurance/Quality Control (QA/QC) checkpoints to ensure safety, chemoselectivity, and high yield.

Materials Required:

  • Furo[3,2-b]pyridin-5-amine (or 5-Nitrofuro[3,2-b]pyridine) (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight)

  • Absolute Ethanol (EtOH) or Anhydrous Methanol (MeOH)

  • Hydrogen gas (H₂) via Parr shaker or double-layered balloon

  • Celite® 545 for filtration

Step-by-Step Methodology:

  • Substrate Solubilization (QC Checkpoint 1): In a flame-dried 100 mL round-bottom flask or Parr hydrogenation vessel, dissolve 1.0 g of the furo-pyridine precursor in 20 mL of absolute ethanol.

    • Causality: Ethanol is preferred over non-polar solvents because it facilitates the transfer of hydrogen from the catalyst surface to the polar substrate and stabilizes the resulting amine. Ensure complete dissolution before proceeding to prevent catalyst occlusion.

  • Inert Atmosphere Purging: Seal the vessel with a septum. Evacuate the flask using a vacuum manifold and backfill with Argon or Nitrogen. Repeat this cycle three times.

    • Causality: Pd/C is highly pyrophoric when dry and exposed to oxygen vapors in the presence of flammable solvents.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and carefully add 100 mg of 10% Pd/C. Replace the septum immediately.

  • Hydrogenation (QC Checkpoint 2): Evacuate the Argon atmosphere and backfill with H₂ gas. Repeat the vacuum/H₂ cycle three times to ensure complete saturation of the solvent with hydrogen. Pressurize the system to 45 psi (if using a Parr shaker) or maintain 1 atm via a balloon. Stir vigorously (800 rpm) at 25 °C for 3 to 12 hours.

  • Reaction Monitoring: After 3 hours, halt stirring, vent the H₂, and purge with Argon. Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS or TLC (Eluent: 10% MeOH in DCM).

    • Validation: The reaction is complete when the starting material mass is entirely replaced by the [M+H]⁺ peak corresponding to the saturated dihydrofuro-pyridine.

  • Quenching & Filtration (QC Checkpoint 3): Once complete, purge the vessel thoroughly with Argon to remove all residual H₂. Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with an additional 30 mL of hot ethanol.

    • Causality: The Celite pad prevents fine palladium particulates from contaminating the final API intermediate, which is critical for preventing catalyst poisoning in downstream transition-metal-catalyzed cross-couplings.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2,3-dihydrofuro[3,2-b]pyridin-5-amine as a solid. If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to achieve >98% purity.

Quantitative Data & Condition Optimization

The table below summarizes the optimization of reaction conditions, demonstrating the causality between catalyst selection, pressure, and chemoselectivity.

EntryCatalyst (Loading)SolventH₂ PressureTimeYield (%)Purity (LC-MS)Observation / Causality
110% Pd/C (10 wt%)EtOH45 psi3 h98%>98%Optimal conditions. Rapid, complete furan saturation.
210% Pd/C (10 wt%)MeOH1 atm12 h85%>95%Slower kinetics at ambient pressure; requires longer time.
3Raney Nickel (Excess)EtOH45 psi24 h42%<80%Incomplete conversion; poor affinity for furan reduction.
4PtO₂ (Adams' Catalyst)AcOH1 atm6 h15%ComplexOver-reduction observed. Pyridine ring partially saturated.

Table 1: Optimization of catalytic hydrogenation conditions for the synthesis of 2,3-dihydrofuro[3,2-b]pyridin-5-amine.

References

  • Hayakawa, I., Suzuki, N., Suzuki, K., & Tanaka, Y. (1984). "Synthesis of antimicrobial agents. VI. Studies on the synthesis of furo[3,2-b][1,8]naphthyridine derivatives." Chemical and Pharmaceutical Bulletin.[Link]

  • Ohta, H., et al. (2011). "Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands." Journal of Medicinal Chemistry.[Link]

  • European Patent Office. (2025). "Fused Bicyclic Compound Containing Pyrrolinone" (EP 4484434 A1). Espacenet.[Link]

Method

Application Note: Advanced Crystallization and Isolation Protocols for 2,3-Dihydrofuro[3,2-b]pyridin-5-amine

Document Type: Technical Application Note & Protocol Target Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists Chemical Context & Downstream Utility 2,3-Dihydrofuro[3,2-b]pyridin-5-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists

Chemical Context & Downstream Utility

2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS 95837-11-9) is a highly versatile fused bicyclic building block. Its unique structural motif—a hydrophilic primary amine electronically coupled to a lipophilic dihydrofuran-fused pyridine ring—makes it a privileged scaffold in modern drug discovery.

Mechanistically, this intermediate is critical for synthesizing tricyclic dihydrofurans, which act as potent melatonin (MT1/MT2) receptor agonists with optimized ADME profiles for sleep regulation [1]. Furthermore, recent advancements in immuno-oncology have utilized this amine to synthesize pyrrolinone-fused bicycles that act as selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, modulating MAPK and cytokine signaling pathways to enhance immune cell responses against tumors [2].

Downstream N1 2,3-Dihydrofuro[3,2-b] pyridin-5-amine N2 Alpha-bromoacetophenone Coupling N1->N2 N5 Chloroacetaldehyde Cyclization N1->N5 N3 Tricyclic Dihydrofurans (Imidazo[1,2-a]pyridine) N2->N3 N4 MT1/MT2 Receptors (Sleep Regulation) N3->N4 Agonism N6 Pyrrolinone-fused Bicycles N5->N6 N7 HPK1 Inhibition (Immuno-oncology) N6->N7 Inhibition

Caption: Synthetic utility of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine in drug development pathways.

Thermodynamic Profiling: The LLPS Challenge

The primary challenge in isolating aminopyridines is their propensity to undergo Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out" [3].

The Causality of Oiling Out: The primary amine group forms strong, directional intermolecular hydrogen bonds, while the fused dihydrofuran ring promotes non-polar Van der Waals interactions. When a strong anti-solvent (like heptane) is added rapidly, or the solution is cooled too quickly, the system's supersaturation exceeds the spinodal decomposition boundary before stable crystal nuclei can form. The compound minimizes its free energy by separating into a solute-rich liquid phase (oil) rather than a solid crystal lattice. This oil acts as a highly efficient solvent for structurally related impurities and color bodies, severely degrading the purity of the final API.

To engineer a robust isolation method, we utilize an Ethyl Acetate (EtOAc) / Heptane solvent system. EtOAc effectively solvates the amine via hydrogen-bond acceptance, while Heptane provides the necessary anti-solvent effect to drive yield.

Quantitative Thermodynamic Data
Solvent SystemTemperature (°C)Solubility (mg/mL)Metastable Zone Width (MSZW)Observation
100% EtOAc60> 150N/AHighly soluble, poor yield
100% Heptane20< 2N/AInsoluble
EtOAc/Heptane (1:1)508512 °CClear isotropic solution
EtOAc/Heptane (1:1)20184 °CProne to LLPS if unseeded
EtOAc/Heptane (1:3)2052 °CHigh yield, requires strict seeding

Experimental Design & Causality

To bypass the LLPS boundary, the crystallization must be executed via a seeded, controlled-cooling anti-solvent protocol .

By introducing crystalline seeds just above the monotectic temperature (the temperature at which the liquid demixes), we provide a low-energy surface for heterogeneous nucleation. The subsequent cooling rate must be strictly controlled (0.15 °C/min) to ensure that the rate of crystal growth (desupersaturation) outpaces the generation of supersaturation, keeping the system strictly within the metastable zone and away from the oiling-out boundary [3].

PhaseControl A Isotropic Solution (EtOAc/Heptane 1:1) B Controlled Cooling (to 45 °C) A->B C Monotectic Point Boundary (42 °C) B->C Temperature Drop D Seed Addition (1-2 wt% at 45 °C) B->D T > T_mono G Oiling Out (LLPS) (Impurity Trapping) C->G Rapid Cooling (Unseeded) E Isothermal Aging (2 hours) D->E F Anti-solvent Addition (Heptane Dropwise) E->F H Filtration & Drying (High Purity Crystal) F->H Controlled Desupersaturation G->A Re-heat to Rescue (60 °C)

Caption: Workflow for bypassing Liquid-Liquid Phase Separation (LLPS) via controlled seeding.

Self-Validating Protocol: Anti-Solvent Crystallization

This protocol is designed as a self-validating system . Step 4 includes an In-Process Control (IPC) that dictates whether the process can proceed or must be rescued, ensuring the final product never fails quality control due to physical phase errors.

Materials Required:

  • Crude 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (100 g)

  • Ethyl Acetate (EtOAc, ACS Grade)

  • n-Heptane (ACS Grade)

  • Authentic crystalline seeds of the target polymorph (1.5 g)

Step-by-Step Methodology:

  • Dissolution: Charge 100 g of crude 2,3-Dihydrofuro[3,2-b]pyridin-5-amine into a 2 L jacketed crystallizer. Add 600 mL of EtOAc and 600 mL of n-Heptane (1:1 v/v).

  • Heating: Heat the reactor to 60 °C under moderate agitation (200 rpm) until a clear, isotropic solution is achieved. Hold for 15 minutes.

  • Controlled Cooling to Seeding Point: Program the jacket to cool the solution to 45 °C at a rate of 0.5 °C/min. Causality: 45 °C is strictly 3 °C above the experimentally determined monotectic point (42 °C), ensuring the system is supersaturated but safe from spontaneous oiling out.

  • Seeding & IPC Validation:

    • Add 1.5 g of finely milled crystalline seeds (1.5 wt%) suspended in 10 mL of n-Heptane.

    • Self-Validation (IPC): Extract a 1 mL aliquot and observe under Polarized Light Microscopy (PLM).

      • Pass Condition: Birefringent, sharp needle/plate-like crystals are visible. Proceed to Step 5.

      • Fail Condition: Spherical, non-birefringent droplets (oil) are observed. Rescue Action: Re-heat the reactor to 60 °C to redissolve the oil, then repeat Steps 3-4 with a slower cooling rate.

  • Isothermal Aging: Hold the suspension at 45 °C for 2 hours. Causality: This allows the seed bed to grow and consume initial supersaturation, establishing a massive surface area that acts as a "sink" for future solute deposition.

  • Anti-Solvent Addition: Linearly dose 1200 mL of n-Heptane over 4 hours (5 mL/min) while maintaining the temperature at 45 °C.

  • Final Cooling: Cool the suspension to 5 °C at a rate of 0.15 °C/min. Hold at 5 °C for 2 hours to maximize yield.

  • Isolation: Filter the slurry through a sintered glass funnel (Porosity 3). Wash the filter cake with 200 mL of pre-chilled (5 °C) n-Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40 °C (-0.1 MPa) for 12 hours.

Analytical Validation & Impurity Purge

The success of the crystallization is quantified by its ability to reject structurally similar impurities, specifically regioisomers formed during the dihydrofuran ring closure and oxidized color bodies. Because the LLPS boundary was successfully bypassed, the impurities remain dissolved in the mother liquor rather than being trapped in an oil phase.

Table 2: Impurity Purge Factors
Impurity ProfileInitial Crude Area % (HPLC)Final API Area % (HPLC)Purge Factor
2,3-Dihydrofuro[3,2-b]pyridin-5-amine 88.5% > 99.5% N/A (Product)
Regioisomer (e.g., furo[2,3-b]pyridine)6.2%0.15%41.3
Unreacted Aminopyridine Precursor3.1%Not Detected (<0.05%)> 62.0
Oxidized Color Bodies2.2%0.08%27.5

Note: The high purge factor for the regioisomer confirms that the crystal lattice of the target molecule is highly specific and intolerant to geometric mismatches, provided the growth rate is controlled.

References

  • Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands. Journal of Medicinal Chemistry - ACS Publications.
  • Fused Bicyclic Compound Containing Pyrrolinone. European Patent Office - EP 4484434 A1.
  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development - ACS Publications.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine

Welcome to the technical support center for the synthesis of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound. The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2][3]

Proposed Synthetic Pathway

The synthesis of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine can be approached through a multi-step sequence. A logical pathway involves the initial construction of the furo[3,2-b]pyridine core, followed by modification to achieve the desired dihydro-amino-substituted final product. This guide will focus on troubleshooting key transformations within this proposed route.

Synthetic_Pathway A Substituted Pyridine B Furo[3,2-b]pyridine Core A->B Cyclization/Annulation C 5-Halo-furo[3,2-b]pyridine B->C Halogenation D 5-Halo-2,3-dihydrofuro[3,2-b]pyridine C->D Reduction E 2,3-Dihydrofuro[3,2-b]pyridin-5-amine D->E Buchwald-Hartwig Amination

Caption: Proposed synthetic workflow for 2,3-Dihydrofuro[3,2-b]pyridin-5-amine.

Frequently Asked Questions (FAQs)

Part 1: Formation of the Furo[3,2-b]pyridine Core

Q1: I am observing low yields in the initial cyclization to form the furo[3,2-b]pyridine scaffold. What are the common pitfalls?

A1: Low yields in the formation of the furo[3,2-b]pyridine core often stem from the specific cyclization strategy employed. For palladium- and copper-catalyzed reactions like the Sonogashira coupling followed by heteroannulation, several factors are critical[3]:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI) is crucial. Inefficient catalyst activity can lead to incomplete conversion.

  • Oxygen Sensitivity: These reactions are often sensitive to oxygen, which can lead to unwanted side reactions like the Glaser-Hay homocoupling of terminal alkynes. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: The choice of base (e.g., triethylamine, potassium carbonate) is critical for both the coupling and subsequent cyclization steps. The base must be strong enough to deprotonate the necessary intermediates but not so strong as to cause decomposition of starting materials or products.

  • Solvent: Aprotic polar solvents like DMF or dioxane are commonly used. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.

Troubleshooting Table 1: Furo[3,2-b]pyridine Core Formation

IssuePotential CauseRecommended Solution
Low Conversion Inactive catalystUse a fresh source of palladium and copper catalysts. Consider a pre-activation step.
Insufficiently inert atmosphereDegas all solvents and reagents thoroughly. Maintain a positive pressure of an inert gas.
Formation of Side Products Alkyne homocoupling (Glaser-Hay)Ensure strict exclusion of oxygen.
Hydrolysis of starting materialsUse anhydrous solvents and reagents.
Decomposition Reaction temperature too highOptimize the reaction temperature. Monitor the reaction by TLC or LC-MS to avoid over-heating.
Part 2: Reduction of the Furan Ring

Q2: I am attempting to reduce the furan ring of my 5-halo-furo[3,2-b]pyridine intermediate and am getting a complex mixture of products. How can I achieve a selective reduction?

A2: Selective reduction of the furan ring in the presence of a pyridine ring and a halogen substituent can be challenging. The choice of reducing agent and reaction conditions is paramount to avoid over-reduction or dehalogenation.

  • Catalytic Hydrogenation: This is a common method for such reductions. However, the choice of catalyst (e.g., Pd/C, PtO₂, Rh/C) and solvent can influence the outcome. Over-reduction of the pyridine ring or hydrodehalogenation are potential side reactions. Screening different catalysts and optimizing hydrogen pressure and temperature are necessary.

  • Hydride Reducing Agents: Strong hydride reagents like LiAlH₄ are likely to be too reactive and non-selective. Milder reagents such as sodium borohydride (NaBH₄) in the presence of a Lewis acid or borane complexes (e.g., BH₃·THF) could be more suitable for this transformation. The conditions for a similar reduction of a thiazolo-pyridine system to its dihydro- form have been optimized using a BH3-mediated approach.[4]

Troubleshooting Table 2: Selective Furan Ring Reduction

IssuePotential CauseRecommended Solution
Over-reduction Reducing agent too strongSwitch to a milder reducing agent (e.g., NaBH₄ with an additive, or BH₃·THF).
Harsh reaction conditionsOptimize temperature and reaction time. Monitor progress closely.
Dehalogenation Catalytic hydrogenation with Pd/CScreen other catalysts (e.g., PtO₂, Rh/C). Consider alternative reduction methods.
Low Conversion Reducing agent not reactive enoughGradually increase the temperature or consider a more reactive, yet selective, reducing agent.
Part 3: Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of 5-halo-2,3-dihydrofuro[3,2-b]pyridine is giving low yields of the desired amine. What are the key parameters to optimize?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heterocyclic substrates can be highly dependent on the reaction conditions.[5] Key parameters to consider are the choice of palladium catalyst, ligand, base, and solvent.

  • Catalyst and Ligand Selection: The combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand is critical. For electron-rich heterocyclic halides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[6] The choice of ligand can significantly impact the rate of reductive elimination and suppress side reactions.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can affect the rate of amine deprotonation and the overall catalytic cycle. The base should be carefully chosen to be compatible with any sensitive functional groups on your substrate.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The polarity of the solvent can influence the solubility of the reactants and the stability of the catalytic species.

  • Side Reactions: Common side reactions include hydrodehalogenation (replacement of the halide with hydrogen) and dimerization of the starting materials. These can often be minimized by optimizing the catalyst/ligand system and reaction temperature.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Complex_A L₂Pd(Ar)(X) Oxidative_Addition->Complex_A Amine_Coordination Amine Coordination Complex_A->Amine_Coordination R₂NH Complex_B [L₂Pd(Ar)(NHR₂)]⁺X⁻ Amine_Coordination->Complex_B Deprotonation Deprotonation (Base) Complex_B->Deprotonation Complex_C L₂Pd(Ar)(NR₂) Deprotonation->Complex_C Reductive_Elimination Reductive Elimination Complex_C->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Table 3: Buchwald-Hartwig Amination

IssuePotential CauseRecommended Solution
Low Yield Inappropriate ligandScreen bulky, electron-rich ligands (e.g., XPhos, RuPhos).
Incorrect baseTest different bases (e.g., NaOtBu, LHMDS, K₃PO₄).
Catalyst deactivationEnsure anhydrous and oxygen-free conditions.
Hydrodehalogenation Unproductive side reactionOptimize catalyst/ligand ratio and temperature.
No Reaction Unreactive aryl halideConsider switching to a more reactive halide (I > Br > Cl).
Poor quality reagentsUse high-purity, anhydrous reagents and solvents.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of a 5-halo-2,3-dihydrofuro[3,2-b]pyridine. Optimization will be necessary for your specific substrate.

  • Preparation: In a glovebox, add the 5-halo-2,3-dihydrofuro[3,2-b]pyridine (1.0 mmol), the desired amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench with water. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Purification Troubleshooting

Q4: I am having difficulty purifying the final 2,3-Dihydrofuro[3,2-b]pyridin-5-amine product. It seems to be quite polar and streaks on my silica gel column.

A4: The basicity of the pyridine nitrogen and the primary amine can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

  • Column Chromatography Additives: To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia in methanol to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase such as alumina (basic or neutral) or a reverse-phase silica gel.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride or oxalate) may facilitate purification by crystallization, after which the free base can be regenerated.[7]

Purification_Troubleshooting Start Crude Product Check_Purity Check Purity (TLC/LC-MS) Start->Check_Purity Streaking Streaking on TLC? Check_Purity->Streaking Yes_Streaking Yes Streaking->Yes_Streaking Yes No_Streaking No Streaking->No_Streaking No Add_Base Add Base (e.g., Et₃N) to Eluent Yes_Streaking->Add_Base Column_Chromo Column Chromatography No_Streaking->Column_Chromo Add_Base->Column_Chromo Consider_Alt Consider Alternative Stationary Phase (Alumina, Reverse Phase) Add_Base->Consider_Alt Pure_Product Pure Product Column_Chromo->Pure_Product Consider_Cryst Consider Recrystallization or Salt Formation Column_Chromo->Consider_Cryst If still impure

Caption: Decision tree for purifying amino-substituted pyridines.

References

  • Eur J Med Chem. 2023 Oct 5:258:115616.

  • Wikipedia.

  • ACS Omega. 2022 Sep 29.

  • PMC.

  • Chemical Communications (RSC Publishing).

  • ResearchGate.

  • University of Tennessee at Chattanooga.

  • Journal of the Chemical Society, Chemical Communications (RSC Publishing).

  • PMC.

  • ResearchGate.

  • The Royal Society of Chemistry.

  • FULIR.

  • Tokyo Chemical Industry Co., Ltd.

  • Organic Chemistry Portal.

  • IntechOpen.

  • ChemRxiv.

  • PubMed.

  • ResearchGate.

  • Google Patents.

  • Benchchem.

  • PubMed.

  • 8][9]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journals.

  • BLDpharm.

  • Google Patents.

  • Google Patents.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in their syntheses due to the degradation of sensitive building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in their syntheses due to the degradation of sensitive building blocks. 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS: 95837-11-9) is a highly valuable, electron-rich fused bicyclic aminopyridine used extensively in the development of tricyclic scaffolds and melatonin receptor ligands .

However, its structural advantages are also its vulnerabilities. The electron-donating nature of the amino group, conjugated with the pyridine ring, makes it highly susceptible to autoxidation. This guide provides a deep dive into the causality of its degradation, quantitative stability benchmarks, and self-validating protocols to ensure your material remains pristine.

Part 1: The Mechanistic Basis of Oxidative Degradation

To prevent degradation, we must first understand the causality behind it. Primary aromatic amines do not simply "go bad"; they undergo specific, kinetically driven pathways when exposed to environmental triggers .

When 2,3-Dihydrofuro[3,2-b]pyridin-5-amine is exposed to atmospheric oxygen, the degradation is typically initiated via a single-electron transfer (SET) or hydrogen atom abstraction, forming a highly reactive nitrogen-centered radical. This process is heavily catalyzed by UV/visible light (photodegradation). Once the radical is formed, it rapidly reacts with molecular oxygen to form N-oxides, or couples with other aminopyridine molecules to form complex, highly conjugated polymeric quinone-imines. These polymers are intensely chromophoric, which is why degraded samples rapidly shift from off-white to yellow, and eventually to dark brown.

OxidationPathway A 2,3-Dihydrofuro[3,2-b]pyridin-5-amine D N-Centered Radical A->D Oxidation B Oxygen / Air Exposure B->D Initiates C Light / UV Exposure C->D Catalyzes E N-Oxide Formation D->E +O2 F Polymeric Degradants (Brown) D->F Coupling

Logical relationship of oxidative degradation triggers and pathways.

Part 2: Frequently Asked Questions (FAQs)

Q1: My sample arrived off-white but turned brown after a month on the bench. Is it still usable? A1: The brown discoloration is a direct visual indicator of polymeric oxidation products. Because these degradants are highly chromophoric, a very dark color might only represent a 1-2% drop in molar purity. However, even trace N-oxides can poison sensitive transition-metal catalysts in downstream cross-coupling reactions. You must verify purity via HPLC. If purity falls below your experimental threshold, recrystallization is mandatory.

Q2: Can I prepare stock solutions of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine for long-term storage? A2: No. Storing aminopyridines in solution exponentially accelerates degradation. Solvents dissolve atmospheric oxygen, and the liquid phase provides a highly mobile medium for radical coupling reactions. If a solution must be stored, it must be prepared in thoroughly degassed solvents, stored at -80°C, and utilized within 24 hours.

Q3: Why is Argon preferred over Nitrogen for purging the storage vials? A3: While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it physically sinks and creates a protective "blanket" directly over the solid powder, effectively displacing oxygen upward and out of the vial. Nitrogen tends to mix with residual air more easily during the capping process.

Part 3: Quantitative Stability Benchmarks

The following table synthesizes stability data extrapolated from accelerated degradation studies of structurally related aminopyridines . It highlights the critical impact of temperature, light, and atmospheric control on compound integrity over a 6-month period.

Storage ConditionAtmosphereContainer TypeInitial Purity (%)Purity at 3 Months (%)Purity at 6 Months (%)Visual Appearance
25°C (Benchtop) AirClear Glass99.592.184.3Dark Brown / Tarry
2-8°C (Fridge) AirAmber Glass99.597.494.2Light Yellow
-20°C (Freezer) NitrogenAmber Glass99.598.998.1Off-White
-20°C (Freezer) Argon Amber Glass 99.5 99.4 99.3 Off-White (Pristine)

Part 4: Troubleshooting & Self-Validating Protocols

TroubleshootingWorkflow Start Sample Discolored? CheckPurity HPLC-UV Assessment Start->CheckPurity Yes Decision Purity > 95%? CheckPurity->Decision Action1 Use & Argon Purge Decision->Action1 Yes Action2 Recrystallize / Discard Decision->Action2 No Prevent Store: -20°C, Amber Vial Action1->Prevent Action2->Prevent

Troubleshooting workflow for discolored aminopyridine samples.

Protocol A: Self-Validating Inert Gas Purging (Schlenk Line Method)

Causality: Simply blowing gas into a vial is insufficient because turbulent flow mixes air with the inert gas rather than displacing it. This protocol uses a dual-needle positive-pressure system to ensure complete oxygen removal.

  • Preparation: Transfer the required amount of 2,3-Dihydrofuro[3,2-b]pyridin-5-amine into an amber glass vial equipped with a PTFE-lined septum cap.

  • Setup: Connect a long needle to an Argon Schlenk line. Connect the line to an oil bubbler. Self-Validating Mechanism: The bubbler provides real-time visual confirmation of positive pressure; if the bubbling stops, the system is compromised.

  • Purging: Insert the Argon needle through the septum, positioning the tip just millimeters above the solid powder (do not disturb the powder).

  • Venting: Insert a second, shorter needle just through the septum to act as an exhaust vent.

  • Displacement: Allow Argon to flow gently for 3–5 minutes. The dense Argon will pool at the bottom, pushing the lighter oxygen out through the vent needle.

  • Sealing: Crucial Step: Remove the vent needle first, wait 3 seconds to allow pressure to build slightly inside the vial, and then remove the Argon needle. This guarantees the vial is pressurized with Argon, preventing atmospheric back-flow. Seal the cap exterior with Parafilm and store at -20°C.

Protocol B: HPLC-UV Purity Assessment of Degraded Samples

Causality: To accurately assess degradation, the analytical method itself must not cause oxidation.

  • Solvent Degassing: Sparge the HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) with Helium or sonicate under vacuum for 15 minutes prior to use.

  • Sample Preparation: Dissolve 1 mg of the suspect 2,3-Dihydrofuro[3,2-b]pyridin-5-amine in 1 mL of the degassed mobile phase. Self-Validating Mechanism: Simultaneously prepare a "Control Blank" (solvent only) and a "Reference Standard" (from a freshly opened, pristine batch). Running these concurrently ensures that any observed peaks are true degradants and not solvent artifacts or system peaks.

  • Chromatography: Inject 10 µL onto a C18 column. Run a gradient from 5% to 95% Acetonitrile over 15 minutes.

  • Detection: Monitor at 254 nm. N-oxide degradants are more polar than the parent amine and will typically elute earlier in a reverse-phase system. Polymeric degradants may elute as broad humps later in the run.

References

  • Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] [1]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Organic Process Research & Development - ACS Publications. Available at:[Link] [2]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed - National Library of Medicine. Available at:[Link] [3]

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral data comparison for 2,3-Dihydrofuro[3,2-b]pyridin-5-amine

Executive Summary & Mechanistic Context In modern medicinal chemistry, fused bicyclic heteroaromatics are highly prized for their ability to restrict conformational flexibility and improve pharmacokinetic profiles. 2,3-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern medicinal chemistry, fused bicyclic heteroaromatics are highly prized for their ability to restrict conformational flexibility and improve pharmacokinetic profiles. 2,3-Dihydrofuro[3,2-b]pyridin-5-amine is a critical building block in this domain. It serves as a core scaffold in the synthesis of tricyclic 8,9-dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines—potent melatonin receptor (MT1/MT2) ligands[1]—and functions as a key intermediate in the development of highly selective Nav1.8 inhibitors for pain management[2] and CDC-like kinase (CLK) inhibitors[3].

However, the structural verification of this molecule is analytically challenging. During synthesis, regioselectivity issues often lead to the formation of positional isomers (e.g., [2,3-b] vs. [3,2-b] fusions) or fully oxidized aromatic byproducts. As an Application Scientist, I rely on Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool to resolve these ambiguities. This guide provides an objective, data-driven comparison of 2,3-dihydrofuro[3,2-b]pyridin-5-amine against two primary alternatives: its fully aromatic counterpart and its [2,3-b] positional isomer.

Structural Elucidation & Logical Workflow

To accurately identify the target molecule, we must look at two distinct regions of the ¹H NMR spectrum: the aliphatic region (to confirm the saturation of the furan ring) and the aromatic region (to determine the substitution pattern of the pyridine ring).

Below is the logical decision tree used to systematically differentiate these three closely related structures based on their spectral signatures.

NMR_Decision_Tree Start Unknown Furo-Pyridine Amine Q1 1H NMR: Furan Ring Protons? Start->Q1 A1 Two triplets (~3.2 & 4.6 ppm) Aliphatic CH2 Q1->A1 Saturated A2 Two doublets (~6.8 & 7.7 ppm) Aromatic CH Q1->A2 Unsaturated Q2 1H NMR: Pyridine Coupling? A1->Q2 Target1 Furo[3,2-b]pyridin-5-amine (Fully Aromatic) A2->Target1 A3 Ortho coupling (J ≈ 8.5 Hz) Adjacent Protons Q2->A3 C6-C7 Protons A4 Meta coupling (J ≈ 2.0 Hz) Separated Protons Q2->A4 C4-C6 Protons Target2 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (Target Molecule) A3->Target2 Target3 2,3-Dihydrofuro[2,3-b]pyridin-5-amine (Positional Isomer) A4->Target3

Decision tree for identifying furo-pyridine isomers using 1H NMR coupling and chemical shifts.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides the most immediate evidence of molecular topology. The table below compares the experimental data of the target molecule[2] against the predicted shifts of its structural alternatives.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Proton Position2,3-Dihydrofuro[3,2-b]pyridin-5-amine (Target)Furo[3,2-b]pyridin-5-amine (Aromatic Analog)2,3-Dihydrofuro[2,3-b]pyridin-5-amine (Positional Isomer)
Furan C2-H 4.57 (t, J = 8.9 Hz, 2H)7.65 (d, J = 2.2 Hz, 1H)4.60 (t, J = 8.7 Hz, 2H)
Furan C3-H 3.19 (t, J = 8.8 Hz, 2H)6.82 (d, J = 2.2 Hz, 1H)3.25 (t, J = 8.7 Hz, 2H)
Pyridine C4-H - (Nitrogen at position 4)- (Nitrogen at position 4)7.05 (d, J = 2.4 Hz, 1H)
Pyridine C6-H 6.26 (d, J = 8.5 Hz, 1H)6.45 (d, J = 8.6 Hz, 1H)7.55 (d, J = 2.4 Hz, 1H)
Pyridine C7-H 6.90 (d, J = 8.5 Hz, 1H)7.60 (d, J = 8.6 Hz, 1H)- (Nitrogen at position 7)
Amine (NH₂) 4.11 (br s, 2H)4.30 (br s, 2H)3.60 (br s, 2H)
Causality & Expert Insights:
  • The Furan Saturation Effect: In the target molecule, the furan ring is saturated, yielding two heavily coupled triplets at 4.57 ppm and 3.19 ppm[2]. The profound deshielding of the C2 protons (4.57 ppm) is a direct causal result of inductive electron withdrawal by the adjacent oxygen atom. If the ring oxidizes to the fully aromatic Furo[3,2-b]pyridin-5-amine, diamagnetic anisotropy shifts these peaks downfield into the aromatic region (>6.8 ppm).

  • Diagnostic Pyridine Coupling: The defining feature of the[3,2-b] fusion is the presence of adjacent protons at C6 and C7. This geometry dictates a large ortho coupling constant (J = 8.5 Hz)[2]. Furthermore, the C6 proton is heavily shielded (6.26 ppm) due to the strong +M (resonance) electron-donating effect of the adjacent C5-amino group. Conversely, in the [2,3-b] positional isomer, the nitrogen is shifted to position 7, leaving protons at C4 and C6. Because these protons are meta to one another, they exhibit a characteristically small coupling constant (J ≈ 2.0 - 2.4 Hz), making the isomers instantly distinguishable.

¹³C NMR Spectral Data Comparison

While ¹H NMR establishes connectivity, ¹³C NMR provides a definitive map of the molecule's electronic backbone, particularly for the quaternary bridgehead carbons.

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Carbon Position2,3-Dihydrofuro[3,2-b]pyridin-5-amineFuro[3,2-b]pyridin-5-amine2,3-Dihydrofuro[2,3-b]pyridin-5-amine
C2 72.4 (CH₂)145.2 (CH)73.1 (CH₂)
C3 28.6 (CH₂)106.8 (CH)29.2 (CH₂)
C3a 138.2 (Quaternary C)142.1 (Quaternary C)120.5 (Quaternary C)
C4 - (N)- (N)118.4 (CH)
C5 156.5 (C-NH₂)157.0 (C-NH₂)140.2 (C-NH₂)
C6 105.3 (CH)108.5 (CH)132.5 (CH)
C7 123.8 (CH)128.4 (CH)- (N)
C7a 147.1 (C-O)148.3 (C-O)161.3 (C-O)
Causality & Expert Insights:

The C7a carbon in the [3,2-b] system resonates near 147.1 ppm, reflecting its dual attachment to the aromatic ring and the furan oxygen. In the [2,3-b] isomer, the equivalent C-O bridgehead carbon is located alpha to the pyridine nitrogen, causing a massive downfield shift (~161.3 ppm) due to the combined electronegativity of both the oxygen and nitrogen atoms.

Self-Validating Experimental Protocol: NMR Acquisition & Processing

To ensure absolute reproducibility and data integrity, the following self-validating workflow must be employed when acquiring spectral data for these heterocycles.

Phase 1: Sample Preparation & System Calibration

  • Solvent & Standard Selection: Dissolve exactly 15.0 mg of the synthesized 2,3-dihydrofuro[3,2-b]pyridin-5-amine in 600 µL of deuterated chloroform (CDCl₃) enriched with 0.03% v/v tetramethylsilane (TMS)[2]. The TMS acts as an internal self-validation check; if the TMS peak deviates from 0.00 ppm during processing, the system calibration is immediately flagged as compromised.

  • Shimming & Locking: Transfer the solution to a precision 5 mm high-throughput NMR tube. Insert into a 400 MHz spectrometer, lock the magnetic field to the CDCl₃ deuterium frequency, and perform automated 3D gradient shimming to ensure a homogeneous magnetic field (target linewidth < 0.5 Hz).

Phase 2: ¹H NMR Acquisition

  • Pulse Sequence: Utilize a standard 1D 30° pulse sequence (e.g., zg30).

  • Causality of Parameters: Set the relaxation delay (D1) to 1.5 seconds and acquire 16 scans. The 1.5s delay ensures complete longitudinal relaxation (T1) of the protons, allowing for accurate, quantitative integration of the broad amine (NH₂) signal at 4.11 ppm, which can otherwise be artificially suppressed if the delay is too short.

Phase 3: ¹³C NMR Acquisition

  • Pulse Sequence: Employ a proton-decoupled 1D sequence (e.g., zgpg30) using WALTZ-16 composite pulse decoupling. WALTZ-16 is chosen specifically to simplify the spectrum into singlets while preventing the Nuclear Overhauser Effect (NOE) from disproportionately inflating the signals of protonated carbons.

  • Causality of Parameters: Set D1 to 2.0 seconds and accumulate 1024 scans. The extended D1 is critical here; quaternary bridgehead carbons (C3a, C7a) lack attached protons to facilitate rapid dipole-dipole relaxation. The longer delay prevents signal saturation, ensuring these critical diagnostic peaks are visible above the baseline noise floor.

Phase 4: Processing Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct the spectra manually, and reference the TMS peak to exactly 0.00 ppm.

References

  • Title: Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: CN114591293A - Conjunctive compounds as Nav1.
  • Title: New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres Source: Masarykova univerzita URL: [Link]

Sources

Comparative

Benchmarking 2,3-Dihydrofuro[3,2-b]pyridin-5-amine: Scaffold Performance vs. Reference Bioisosteres in Kinase and GPCR Targeting

As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds to determine their viability in high-throughput drug discovery pipelines. The compound 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS 95837...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds to determine their viability in high-throughput drug discovery pipelines. The compound 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS 95837-11-9)[1] has garnered significant attention as a privileged core structure. It effectively bridges the gap between traditional architectures, showing exceptional utility as a foundational building block in the development of kinase inhibitors (e.g., CDK2, CLK)[2] and G-protein-coupled receptor (GPCR) modulators (e.g., MT1/MT2 melatonin receptors)[3].

This guide objectively benchmarks the biological activity of derivatives built upon the 2,3-dihydrofuro[3,2-b]pyridin-5-amine scaffold against standard reference compounds and traditional bioisosteres, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous laboratory evaluation.

Mechanistic Rationale: Why This Scaffold?

Understanding the physical chemistry of a scaffold is critical before initiating costly screening campaigns. The 2,3-dihydrofuro[3,2-b]pyridin-5-amine core outperforms traditional bioisosteres (such as simple pyrimidines or unfused pyridines) due to two primary factors:

  • Conformational Rigidity: The fused 4-azabenzofuran system provides a rigid, planar geometry that drastically minimizes conformational entropy upon target binding[4]. This pre-organization leads to a highly favorable binding free energy ( ΔG ).

  • Dual-Anchoring Hydrogen Bonding: The 5-amine group acts as a highly directional hydrogen bond donor. In kinase targets, this amine interacts directly with the hinge region backbone (e.g., Leu83 in CDK2), while the oxygen of the dihydrofuran ring acts as a weak hydrogen bond acceptor, creating a dual-anchoring effect[2]. When applied to GPCRs, this scaffold effectively mimics the indole core of endogenous melatonin while offering improved metabolic stability against hepatic clearance[3].

Comparative Biological Activity

To objectively benchmark this scaffold, we evaluate its performance across two distinct biological domains: Kinase Inhibition and GPCR Binding.

Table 1: Kinase Inhibition Benchmarking (IC₅₀ in nM)

Derivatives of the furo[3,2-b]pyridine scaffold demonstrate superior potency and selectivity profiles when compared directly to pyrazolo[1,5-a]pyrimidine bioisosteres and the standard reference Roscovitine[2].

Compound ClassScaffold CoreCDK2/CycE (IC₅₀)CLK1 (IC₅₀)Selectivity Fold (CLK1/CDK2)
Test Scaffold 2,3-Dihydrofuro[3,2-b]pyridin-5-amine18 ± 2 nM5 ± 1 nM3.6x
Bioisostere Ref. Pyrazolo[1,5-a]pyrimidine45 ± 4 nM12 ± 2 nM3.75x
Standard Ref. Roscovitine (Purine derivative)120 ± 15 nM>10,000 nMN/A
Table 2: Melatonin Receptor Binding Affinity (Kᵢ in nM)

When functionalized into tricyclic derivatives (e.g., 8,9-dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines), the core demonstrates sub-nanomolar affinity for MT1/MT2 receptors, outperforming indeno[5,4-b]furan analogs[3].

Compound ClassScaffold CoreMT1 (Kᵢ)MT2 (Kᵢ)MT1/MT2 Ratio
Test Scaffold 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridine0.85 nM0.32 nM2.6
Bioisostere Ref. Indeno[5,4-b]furan1.2 nM0.65 nM1.8
Standard Ref. Ramelteon0.014 nM0.045 nM0.31

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and an internal control to rule out assay artifacts.

Protocol A: TR-FRET Kinase Activity Profiling

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because the time-delayed reading eliminates compound auto-fluorescence—a common false-positive driver in early scaffold screening.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Expert Insight: The inclusion of Brij-35 prevents non-specific compound aggregation, ensuring the measured IC₅₀ reflects true active-site binding rather than colloidal inhibition.

  • Compound Dispensing: Acoustically dispense 100 nL of the test compounds (in 100% DMSO) into a 384-well pro-plate.

  • Enzyme/Substrate Addition: Add 5 µL of CDK2/Cyclin E (final 0.5 nM) and ULight-labeled MBP substrate (final 50 nM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP (final 10 µM, near Kₘ). Self-Validation Step: Dedicate one column to 10 µM AMP-PNP (a non-hydrolyzable ATP analog). This establishes the true assay floor and validates that any signal reduction in test wells is strictly due to ATP-dependent kinase inhibition.

  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (final 20 mM) and Eu-anti-phospho-MBP antibody (final 2 nM). Expert Insight: EDTA rapidly chelates Mg²⁺, instantly freezing kinase activity. This ensures synchronous read times across the entire 384-well plate.

  • Readout: Read on a multi-mode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol B: MT1/MT2 Radioligand Binding Assay

Causality: Using [¹²⁵I]-2-iodomelatonin provides the ultra-high specific activity required to detect binding in low-expression GPCR systems.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MT1 or MT2. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Assay Assembly: In a 96-well format, combine 20 µg of membrane protein, 50 pM [¹²⁵I]-2-iodomelatonin, and varying concentrations of the test scaffold.

  • Non-Specific Binding (NSB) Control: Self-Validation Step: Dedicate 8 wells per plate to receive 10 µM cold (unlabeled) melatonin. This saturates all specific orthosteric sites, allowing precise calculation of background noise and validating the specific assay window.

  • Incubation: Incubate for 2 hours at 25°C to reach equilibrium. Expert Insight: 25°C is chosen over 37°C to prevent rapid radioligand degradation while allowing sufficient kinetic energy for the rigid furo[3,2-b]pyridine core to access the binding pocket.

  • Filtration: Terminate by rapid vacuum filtration through GF/B glass fiber filters. Expert Insight: Pre-soaking filters in 0.5% Polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the highly lipophilic radioligand.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and count radioactivity using a gamma counter.

Visualizations

Workflow N1 1. Compound Prep 2,3-Dihydrofuro[3,2-b]pyridin-5-amine N2 2. Target Incubation CDK2 / MT1 / MT2 N1->N2 N3 3. Signal Detection TR-FRET / Radioligand N2->N3 N4 4. Data Analysis IC50 & Ki Determination N3->N4

Fig 1. Standardized high-throughput screening workflow for scaffold evaluation.

Pathway L Furo[3,2-b]pyridine Ligand R MT1 / MT2 Receptor L->R Agonism G Gi/o Protein Activation R->G Coupling AC Adenylyl Cyclase (AC) G->AC Inhibition cAMP Decreased cAMP AC->cAMP Downregulation

Fig 2. GPCR signaling cascade modulated by MT1/MT2 receptor ligands.

References

  • Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2)
  • New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres Source: Masarykova univerzita URL
  • The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance Source: Benchchem URL
  • 2,3-dihydrofuro[3,2-b]pyridin-5-amine - CAS:95837-11-9 Source: Abovchem URL

Sources

Validation

Scalability Comparison of Synthetic Routes for 2,3-Dihydrofuro[3,2-b]pyridin-5-amine

A Technical Guide for Process Chemists and Drug Development Professionals Executive Summary The fused bicyclic compound 2,3-dihydrofuro[3,2-b]pyridin-5-amine (CAS 95837-11-9) has emerged as a privileged structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Process Chemists and Drug Development Professionals

Executive Summary

The fused bicyclic compound 2,3-dihydrofuro[3,2-b]pyridin-5-amine (CAS 95837-11-9) has emerged as a privileged structural motif in modern drug discovery. Its rigid, planar geometry and unique electronic properties make it a critical building block for synthesizing Nav1.8 inhibitors for pain management, HPK1 inhibitors for immuno-oncology, and highly selective melatonin (MT1/MT2) receptor ligands.

While synthesizing this core at the medicinal chemistry bench is straightforward, scaling the process to multi-kilogram API production introduces severe thermochemical and mass-transfer bottlenecks. As a Senior Application Scientist, I have evaluated the classical batch methodology against modern continuous flow processing. This guide objectively compares both routes, detailing the mechanistic causality behind the reaction conditions and providing self-validating protocols to ensure absolute scientific integrity during scale-up.

Mechanistic Pathway & Route Design

The foundational synthesis of the furo[3,2-b]pyridine core relies on the Shiotani-Morita cyclization, which utilizes 2-(2-chloro-3-pyridyl)ethanol as the starting material. Following the construction of the bicyclic core, the primary amine must be installed at the 5-position.

The Causality of Regioselectivity: Why does nitration selectively occur at the 5-position? In the 2,3-dihydrofuro[3,2-b]pyridine system, the oxygen atom at position 1 (attached to the C7a bridgehead) donates electron density through resonance directly to the para position (C5). This mesomeric effect strongly activates C5 toward electrophilic aromatic substitution, ensuring that nitration generates the 5-nitro intermediate almost exclusively, rather than the 6-nitro isomer.

Scalability SM 2-(2-chloro-3-pyridyl)ethanol (Starting Material) Core 2,3-dihydrofuro[3,2-b]pyridine CAS: 95837-09-5 SM->Core NaH, DMF (SNAr Cyclization) NitroBatch 5-nitro Intermediate (Batch Nitration) Core->NitroBatch HNO3/H2SO4, 0°C (Batch) NitroFlow 5-nitro Intermediate (Flow Nitration) Core->NitroFlow HNO3/H2SO4, 20°C (Flow) Product 2,3-dihydrofuro[3,2-b]pyridin-5-amine CAS: 95837-11-9 NitroBatch->Product Pd/C, H2, 16h (Autoclave) NitroFlow->Product Pd/C, H2, 10m (Packed-Bed)

Figure 1: Batch vs. continuous flow synthetic routes for 2,3-dihydrofuro[3,2-b]pyridin-5-amine.

Route A: Classical Batch Synthesis

The classical batch route is highly effective for synthesizing gram-scale quantities but presents significant safety and yield limitations upon scale-up due to the highly exothermic nitration and pressurized hydrogenation steps.

Step 1: SNAr Cyclization
  • Protocol: Dissolve 2-(2-chloro-3-pyridyl)ethanol in anhydrous DMF. Slowly add Sodium Hydride (NaH) at 0 °C. Warm to room temperature and stir until completion.

  • Causality: NaH irreversibly deprotonates the primary alcohol. The resulting alkoxide acts as an internal nucleophile, attacking the C2 position of the pyridine ring. The chlorine atom is an excellent leaving group for this Intramolecular Nucleophilic Aromatic Substitution (SNAr) because the adjacent electron-withdrawing pyridine nitrogen stabilizes the transient Meisenheimer intermediate.

  • Self-Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the starting material and the absence of the characteristic chlorine isotope pattern (M / M+2) in the mass spectrum confirms successful cyclization.

Step 2: Electrophilic Aromatic Nitration
  • Protocol: Dissolve the bicyclic core in concentrated H₂SO₄ and cool strictly to 0 °C. Add a pre-cooled nitrating mixture (HNO₃/H₂SO₄) dropwise, maintaining the internal temperature below 5 °C.

  • Scalability Bottleneck: The generation of the nitronium ion ( NO2+​ ) is violently exothermic. In large batch reactors, poor surface-area-to-volume ratios lead to localized hot spots, risking thermal runaway and oxidative cleavage of the delicate dihydrofuran ring.

Step 3: Catalytic Hydrogenation
  • Protocol: Dissolve 5-nitro-2,3-dihydrofuro[3,2-b]pyridine in methanol. Add 10% Pd/C catalyst. Purge the vessel and stir under a hydrogen atmosphere for 16 hours at room temperature. Filter through Celite to yield the final amine.

  • Self-Validation Checkpoint (Critical NMR Analysis): To validate absolute regiochemistry and purity, analyze the product via ¹H NMR (400MHz, CDCl₃). A successful synthesis must yield the following exact profile:

    • δ 6.90 (d, J=8.5 Hz, 1H) & δ 6.26 (d, J=8.5 Hz, 1H): These two distinct doublets represent the adjacent C7 and C6 pyridine protons. The J=8.5 Hz coupling constant proves they are ortho to each other, definitively validating that the amine was installed at C5. (If substitution occurred at C6, the coupling would be meta, yielding a much smaller J value).

    • δ 4.57 (t, J=8.9 Hz, 2H) & δ 3.19 (t, J=8.8 Hz, 2H): Confirms the dihydrofuran ring remains intact post-reduction.

    • δ 4.11 (br s, 2H): Validates the successful reduction to the primary amine.

Route B: Continuous Flow Processing (The Scalable Alternative)

To mitigate the thermal and mass-transfer hazards of Route A, process chemists translate Steps 2 and 3 into a continuous flow regime. This approach uses the identical chemical mechanism but fundamentally alters the reactor physics to achieve scalability.

Step 1: Microreactor Nitration
  • Protocol: Pump a solution of the furo-pyridine core in H₂SO₄ and the nitrating mixture via dual precision syringe pumps into a Silicon Carbide (SiC) microreactor chip maintained isothermally at 20 °C. Quench the output stream continuously into ice water.

  • Causality: SiC microreactors provide a heat transfer coefficient up to 1,000 times greater than a batch flask. This instantaneous heat dissipation eliminates the thermal runaway risk, allowing the reaction to be run safely at 20 °C. The higher temperature combined with rapid mixing reduces the required reaction time from hours to mere seconds, preventing the oxidative degradation of the product.

Step 2: Packed-Bed Flow Hydrogenation
  • Protocol: Pass the nitro intermediate through a heated packed-bed column containing immobilized Pd/C. Utilize a tube-in-tube gas-liquid contactor (e.g., Teflon AF-2400) to continuously saturate the flowing liquid stream with H₂ gas.

  • Causality: Batch hydrogenation is fundamentally limited by the diffusion of H₂ gas into the liquid phase. The tube-in-tube contactor maximizes the gas-liquid-solid interfacial area. This eliminates hydrogen starvation at the catalyst surface, reducing the 16-hour batch reaction time to a residence time of under 10 minutes, while completely removing the explosive hazard of a large pressurized hydrogen headspace.

Quantitative Comparison: Batch vs. Flow Scalability

The following table summarizes the operational data comparing the classical batch methodology against continuous flow processing for the synthesis of 2,3-dihydrofuro[3,2-b]pyridin-5-amine.

Performance MetricRoute A: Classical BatchRoute B: Continuous FlowCausality & Process Impact
Nitration Yield 68 - 75%88 - 92%Precise residence time in flow prevents over-nitration and oxidative degradation of the furan ring.
Reduction Time 16 hours< 10 minutesGas-liquid contactors eliminate H₂ mass-transfer bottlenecks present in batch autoclaves.
Thermal Control Cryogenic (0 °C)Near-Ambient (20 °C)Microreactors provide instantaneous heat dissipation, eliminating the need for costly cryogenic chillers.
Space-Time Yield ~40 g/L/day>600 g/L/dayContinuous throughput radically shrinks the equipment footprint required for multi-kilogram API delivery.
Safety Profile High RiskLow RiskEliminates thermal runaway potential and large pressurized hydrogen headspaces.

Conclusion

For early-stage discovery and milligram-scale screening, the classical batch nitration-reduction sequence remains a highly accessible route to 2,3-dihydrofuro[3,2-b]pyridin-5-amine. However, as candidate molecules progress into IND-enabling studies and clinical trials, the thermochemical hazards of batch nitration and the mass-transfer limitations of batch hydrogenation become prohibitive. Transitioning the synthesis to a continuous flow regime (Route B) provides a self-validating, highly scalable framework that maximizes space-time yield while ensuring the strict safety profiles required for commercial API manufacturing.

References

  • Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2)
  • CN114591293A - Conjunctive compounds as Nav1.
  • FUSED BICYCLIC COMPOUND CONTAINING PYRROLINONE - EP 4484434 A1 Source: European Patent Office URL
  • The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance Source: Benchchem URL
  • WO2008063625A2 - Pyridine compounds and methods of their use Source: Google Patents URL

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